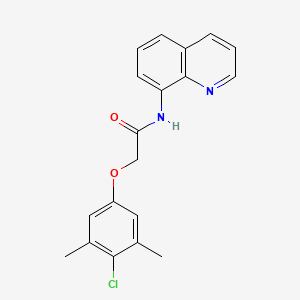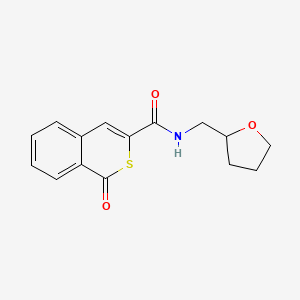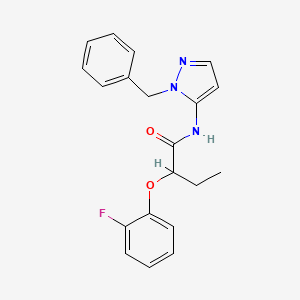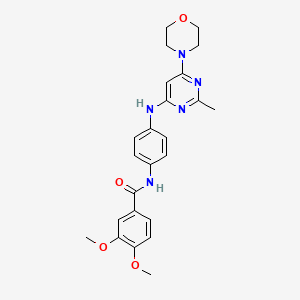![molecular formula C21H27FN4 B11324639 N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324639.png)
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with butan-2-yl, tert-butyl, 4-fluorophenyl, and methyl groups, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, pyrimidine derivatives, and various alkylating agents. The key steps in the synthesis may involve:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving pyrazole and pyrimidine precursors under acidic or basic conditions.
Substitution reactions: Introduction of the butan-2-yl, tert-butyl, and 4-fluorophenyl groups can be carried out using appropriate alkylating agents and halogenated compounds in the presence of catalysts such as palladium or copper.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, alkylating agents, and catalysts such as palladium or copper in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
科学的研究の応用
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds such as uracil, cytosine, and thymine are structurally related and have significant biological roles.
Indole derivatives: These compounds also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl, tert-butyl, and 4-fluorophenyl groups enhances its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C21H27FN4 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
N-butan-2-yl-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H27FN4/c1-7-13(2)23-18-12-17(21(4,5)6)24-20-19(14(3)25-26(18)20)15-8-10-16(22)11-9-15/h8-13,23H,7H2,1-6H3 |
InChIキー |
JZWGFWWPMMLDST-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B11324558.png)


![8-(3-ethoxy-4-hydroxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11324579.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide](/img/structure/B11324588.png)
![4-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11324593.png)
![N-{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B11324594.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324597.png)
![N-benzyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B11324603.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B11324605.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324623.png)



